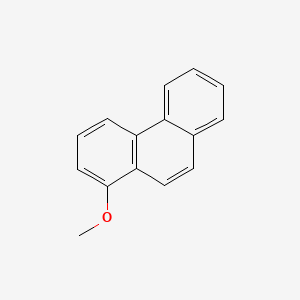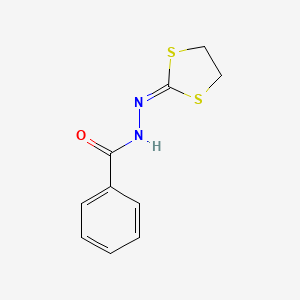
1,5-Diméthyltétraline
Vue d'ensemble
Description
1,5-Dimethyltetralin, also known as 1,5-DMT, is a chemical compound that belongs to the family of tetralin derivatives. It is a colorless liquid that is widely used in scientific research, particularly in the field of neuroscience. 1,5-DMT is known to have a range of biochemical and physiological effects, making it a valuable tool for studying the nervous system.
Applications De Recherche Scientifique
Synthèse organique
1,5-Diméthyltétraline (1,5-DMT): est utilisée comme précurseur dans la synthèse de l'acide 2,6-naphtalènedicarboxylique, qui est un monomère clé dans la production du naphtalate de polyéthylène (PEN), un polyester aux propriétés thermiques et de barrière supérieures {svg_1}.
Recherche pharmaceutique
En recherche pharmaceutique, 1,5-DMT sert de donneur d'hydrogène dans la conversion de la 1-tétralone sur la zéolite HY. Cette réaction est importante dans la synthèse de divers composés pharmaceutiques {svg_2}.
Science des matériaux
1,5-DMT: son rôle en science des matériaux comprend son utilisation comme réactif dans la préparation de polymères et de produits chimiques spécialisés qui nécessitent des caractéristiques structurales spécifiques fournies par la partie tétraline {svg_3}.
Procédés de génie chimique
En génie chimique, 1,5-DMT est synthétisé à partir de 5-ortho-tolyl-pentène en utilisant la zéolite H-bêta. Ce procédé est crucial pour la production de 1,5-DMT de haute pureté pour les applications industrielles, démontrant la polyvalence du composé en génie des procédés {svg_4}.
Applications environnementales
Bien que les applications environnementales spécifiques de 1,5-DMT ne soient pas largement documentées, ses dérivés et ses procédés de synthèse sont étudiés pour leur impact environnemental potentiel, notamment dans le contexte des pratiques de chimie durable {svg_5}.
Chimie analytique
En chimie analytique, 1,5-DMT peut être utilisé comme composé standard ou de référence en analyse chromatographique en raison de ses propriétés physicochimiques stables, ce qui facilite l'analyse qualitative et quantitative de mélanges complexes {svg_6}.
Mécanisme D'action
Target of Action
1,5-Dimethyltetralin, also known as 1,5-DMT, is primarily used as a reactant in various chemical reactions . The primary target of 1,5-DMT is the reactant it is paired with in a given reaction . For instance, it can act as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .
Mode of Action
The mode of action of 1,5-DMT depends on the specific reaction it is involved in. In the case of the conversion of 1-tetralone over HY zeolite, 1,5-DMT acts as a hydrogen donor . This means it provides hydrogen atoms to the 1-tetralone molecule, facilitating its conversion .
Result of Action
The result of 1,5-DMT’s action is the successful conversion of one chemical compound into another. For example, when acting as a hydrogen donor in the conversion of 1-tetralone over HY zeolite, the result is the successful conversion of 1-tetralone .
Analyse Biochimique
Biochemical Properties
1,5-Dimethyltetralin plays a significant role in various biochemical reactions. It is often used as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite . The compound interacts with enzymes and proteins involved in hydrogen transfer reactions, facilitating the reduction of specific substrates. Additionally, 1,5-Dimethyltetralin can serve as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 1,5-Dimethyltetralin on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1,5-Dimethyltetralin can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance. This compound also impacts the expression of genes related to metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1,5-Dimethyltetralin exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen donor, facilitating the reduction of substrates in enzymatic reactions. This compound can also inhibit or activate certain enzymes, leading to changes in their catalytic activity. Furthermore, 1,5-Dimethyltetralin influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Dimethyltetralin can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,5-Dimethyltetralin remains stable under controlled conditions, but its degradation products can accumulate over time, potentially affecting cellular processes. Long-term exposure to 1,5-Dimethyltetralin in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of 1,5-Dimethyltetralin in animal models are dose-dependent. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, 1,5-Dimethyltetralin can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .
Metabolic Pathways
1,5-Dimethyltetralin is involved in several metabolic pathways, primarily those related to hydrogen transfer and reduction reactions. It interacts with enzymes such as hydrogenases and reductases, facilitating the conversion of substrates into reduced products. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1,5-Dimethyltetralin is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1,5-Dimethyltetralin are crucial for its biochemical activity, as they influence its availability for enzymatic reactions and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 1,5-Dimethyltetralin is essential for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum allows it to participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level .
Propriétés
IUPAC Name |
1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADLDGHUBLVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871324 | |
| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-91-0 | |
| Record name | 1,5-Dimethyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

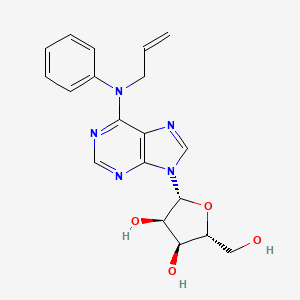
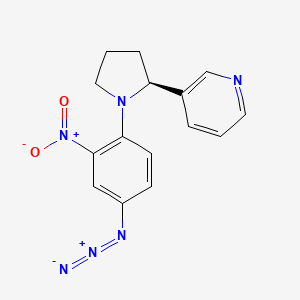
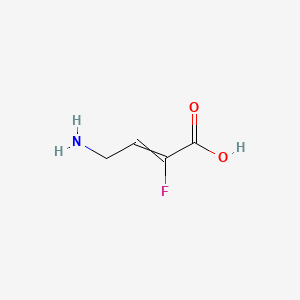
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)
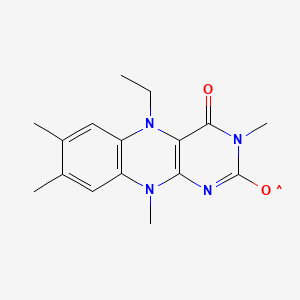

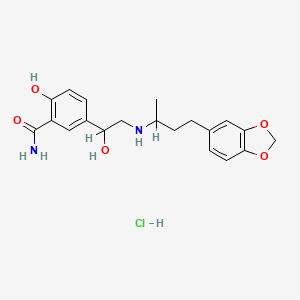

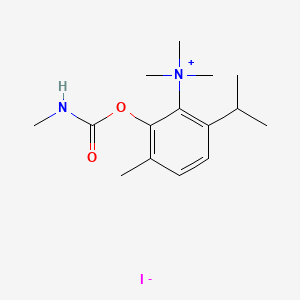

![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)

